Guanylyl Imidodiphosphate (trisodium)

Description

Structural Characterization of Guanylyl Imidodiphosphate (Trisodium)

Molecular Architecture and Isomeric Forms

X-ray Crystallographic Analysis of β,γ-Imido Bond Configuration

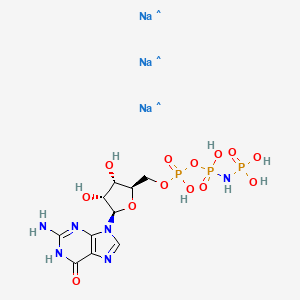

X-ray structures of GMPPNP-bound proteins reveal conserved features in nucleotide-binding pockets. In the Ral-GMPPNP complex (2.1 Å resolution), the β,γ-imido bond adopts a planar geometry with a bond length of 1.48 Å between phosphorus and nitrogen atoms. This configuration prevents hydrolysis by restricting water access to the γ-phosphate. The Mg²+ coordination sphere involves six ligands: two oxygen atoms from the β-phosphate (O1B, O2B), three water molecules, and the invariant Ser25 side chain.

Table 1: Crystallographic parameters of GMPPNP-bound GTPases

The imidodiphosphate group induces a 12° tilt in the guanine base compared to GTP, optimizing π-stacking with conserved aromatic residues (e.g., Phe28 in Ras). This distortion alters Switch I (residues 30-40) and Switch II (residues 60-76) conformations, locking GTPases in active states.

Neutron Diffraction Studies on Phosphate Protonation States

Neutron structures (4RSG, 2.2 Å) resolve hydrogen positions in GMPPNP’s phosphate groups. Contrary to assumptions of full deprotonation, the γ-phosphate retains one proton at physiological pH, forming a hydrogen bond with Thr35’s hydroxyl group. This protonation stabilizes the transition state during GTP hydrolysis mimicked by GMPPNP.

Key observations:

- β-phosphate: Deprotonated (PO₄³⁻) with Mg²+ coordination to O2B and O3B

- γ-phosphate: Partially protonated (HPO₄²⁻) with O1G–H…O(Thr35) = 2.7 Å

- Imido nitrogen: Sp²-hybridized, participating in a resonance-stabilized P–N–P system

Comparative Analysis with Native GTP Structure

Superposition of GMPPNP and GTP complexes reveals three key differences:

Switch Region Dynamics

Metal Ion Coordination

Phosphate Torsion Angles

Angle GTP (degrees) GMPPNP (degrees) α-β -65 -72 β-γ 178 168 γ-Imido N/A -155

Properties

Molecular Formula |

C10H17N6Na3O13P3 |

|---|---|

Molecular Weight |

591.17 g/mol |

InChI |

InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;/t3-,5-,6-,9-;;;/m1.../s1 |

InChI Key |

XBOGMLFGDCNTMK-CYCLDIHTSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na].[Na].[Na] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N=C(NC2=O)N.[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Nucleotide Activation and Coupling

The synthesis begins with guanosine 5'-monophosphate (GMP) or guanosine as the starting material. A pivotal step involves substituting the β-γ bridging oxygen with an imido group. This is achieved using carbodiimide-mediated coupling, as described in studies on GTP analogs. Dicyclohexylcarbodiimide (DCC) facilitates the formation of a phosphoramidate linkage between the β-phosphate of GDP and iminodiphosphate (IDP), yielding the imidodiphosphate structure.

Reaction Scheme :

$$

\text{Guanosine-5'-diphosphate (GDP)} + \text{Iminodiphosphate (IDP)} \xrightarrow{\text{DCC}} \text{GppNHp} + \text{Byproducts}

$$

Purification and Characterization

Post-synthesis, the product is purified via ion-exchange chromatography (e.g., Q Sepharose) or high-performance liquid chromatography (HPLC). The trisodium salt form is obtained through lyophilization in the presence of sodium hydroxide. Purity is validated using $$^{31}\text{P}$$-NMR to confirm the absence of hydrolyzed phosphate groups.

Enzymatic Synthesis Using GTP Guanylyltransferase

Enzymatic methods offer a substrate-specific approach for synthesizing GppNHp, particularly for isotopic labeling. A notable protocol involves GTP:GTP guanylyltransferase from brine shrimp (Artemia salina) yolk platelets:

Enzyme-Catalyzed Phosphorylation

Incubation of GTP with $$^{32}\text{P}$$-labeled inorganic phosphate ($$\text{P}_i$$) in the presence of Mg$$^{2+}$$ and dithiothreitol (DTT) results in the enzymatic transfer of the γ-phosphate group to GDP, forming [β,γ-$$^{32}\text{P}$$]GTP. The non-hydrolyzable imido analog is synthesized by substituting the γ-phosphate oxygen with an amine group during this step.

Optimized Conditions :

- pH : 5.8

- Temperature : 37°C

- Cofactors : 10 mM MgCl$$_2$$, 5 mM DTT

- Yield : ~80% (estimated from analogous protocols)

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chemical | High yield (~70–85%); Scalable production | Requires toxic reagents (e.g., DCC) |

| Enzymatic | Ideal for isotopic labeling; Substrate-specific | Low throughput; Enzyme stability issues |

| Fermentation | Sustainable precursor production | Indirect; Requires downstream modification |

Industrial and Research Applications

GppNHp is critical for:

Chemical Reactions Analysis

Types of Reactions: Guanylyl Imidodiphosphate (trisodium) primarily undergoes binding and activation reactions rather than traditional chemical reactions like oxidation or reduction. It binds tightly to G proteins and activates adenylate cyclase in the presence of magnesium ions .

Common Reagents and Conditions:

Reagents: Magnesium ions, buffers with pH 7.0-8.5.

Conditions: Controlled temperature, typically stored at -20°C to -80°C to prevent hydrolysis.

Major Products Formed: The major product formed from the interaction of Guanylyl Imidodiphosphate (trisodium) with G proteins is the activated G protein complex, which subsequently stimulates adenylate cyclase activity .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Guanylyl imidodiphosphate has a molecular formula of and a molecular weight of approximately 588.14 g/mol. It is characterized by the replacement of one oxygen atom in GTP with an imido group, rendering it resistant to hydrolysis. This property allows it to bind tightly to G-proteins and activate various cellular processes without undergoing degradation .

Key Mechanisms

- G-Protein Activation : Guanylyl imidodiphosphate binds to G-proteins in the presence of magnesium ions, facilitating their activation. This is crucial for signal transduction pathways that regulate numerous cellular functions .

- Stimulation of Adenylate Cyclase : It acts as a potent stimulator of adenylate cyclase, which is involved in the conversion of ATP to cyclic AMP, a key signaling molecule in many biological processes .

Protein Synthesis Studies

Guanylyl imidodiphosphate is extensively used in studies related to protein synthesis. It plays a significant role in examining the initiation complex formation during translation. For example, researchers have utilized it to analyze the 48S pre-initiation complex in eukaryotic translation systems, providing insights into how proteins are synthesized within cells .

GTPase Activity Investigation

In studies involving GTPases, guanylyl imidodiphosphate serves as a substrate to investigate the mechanisms by which these enzymes hydrolyze GTP. A notable case study involved the Escherichia coli GTPase CgtAE, where guanylyl imidodiphosphate was used to explore its role in ribosomal function and protein synthesis .

Cell Signaling Research

The compound is frequently employed in cell signaling research to activate ADP-ribosylation factors (ARFs), which are critical regulators of vesicle trafficking and cytoskeletal dynamics. By using guanylyl imidodiphosphate, scientists can dissect the pathways involved in cellular signaling and transport mechanisms .

Structural Biology Applications

Guanylyl imidodiphosphate has been utilized in crystallization studies to elucidate protein structures. For instance, it has been used in crystallizing proteins such as Mycobacterium tuberculosis FtsZ, aiding in understanding bacterial cell division mechanisms .

Data Table: Summary of Applications

Mechanism of Action

Guanylyl Imidodiphosphate (trisodium) exerts its effects by binding to G proteins in the presence of magnesium ions. This binding is irreversible and leads to the activation of the G protein complex. The activated G protein then stimulates adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). This cascade of events is crucial for various cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Guanylyl Imidodiphosphate (trisodium) with structurally related nucleotide analogs:

Key Differentiators

Hydrolysis Resistance :

- Guanylyl Imidodiphosphate and GDPNP exhibit superior resistance compared to GTPγS, which retains partial susceptibility due to sulfur substitution .

- AMP-PNP, an ATP analog, shows reduced efficacy in retinal guanylyl cyclase activation compared to ATP, highlighting nucleotide-specific interactions .

In microtubule assembly, Guanylyl Imidodiphosphate mimics GTP’s role in tubulin polymerization but resists depolymerization induced by agents like podophyllotoxin .

Structural Insights: Crystallographic studies using Guanylyl Imidodiphosphate revealed monomeric forms of retinal guanylyl cyclase (retGC) and conformational changes in SelB, unlike GDP-bound structures .

Role in Signal Transduction

- Retinal Guanylyl Cyclase (retGC) : ATP and Guanylyl Imidodiphosphate synergistically enhance retGC activation by inducing a two-step conformational change, critical for phototransduction .

- Ras Protein Studies : Neutron diffraction revealed a protonated β-GppNHp in Ras, challenging assumptions about GTP’s protonation state and informing cancer research .

Membrane Protein Dynamics

Therapeutic Implications

- As a non-hydrolyzable GTP analog, it aids in studying antibiotic resistance mechanisms (e.g., target protection in topoisomerases) and antipsychotic drug interactions with GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.